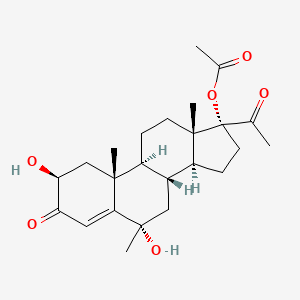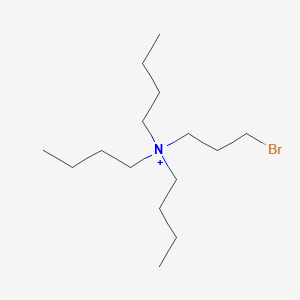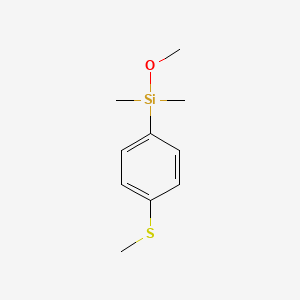
Methoxydimethyl(4-methylsulfanylphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxydimethyl(4-methylsulfanylphenyl)silane is an organosilicon compound with the molecular formula C10H16OSi It is characterized by the presence of a silicon atom bonded to a methoxy group, two methyl groups, and a 4-methylsulfanylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methoxydimethyl(4-methylsulfanylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-methylsulfanylphenylmagnesium bromide with dimethyldichlorosilane, followed by methoxylation. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methoxydimethyl(4-methylsulfanylphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methoxydimethyl(4-methylsulfanylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of methoxydimethyl(4-methylsulfanylphenyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and other electronegative elements, facilitating the formation of stable compounds. The presence of the 4-methylsulfanylphenyl group allows for specific interactions with biological molecules, potentially leading to biological activity. The exact pathways and molecular targets are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Methoxydimethyl(4-methylsulfanylphenyl)silane can be compared with other similar organosilicon compounds:
Methoxydimethyl(4-methylphenyl)silane: Similar structure but lacks the sulfanyl group, resulting in different reactivity and applications.
Trimethylsilyl derivatives: These compounds have three methyl groups attached to the silicon atom, offering different chemical properties and uses.
Phenylsilanes: Compounds with a phenyl group attached to the silicon atom, used in various organic synthesis applications.
Uniqueness: this compound is unique due to the presence of the 4-methylsulfanylphenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H16OSSi |
|---|---|
Molekulargewicht |
212.39 g/mol |
IUPAC-Name |
methoxy-dimethyl-(4-methylsulfanylphenyl)silane |
InChI |
InChI=1S/C10H16OSSi/c1-11-13(3,4)10-7-5-9(12-2)6-8-10/h5-8H,1-4H3 |
InChI-Schlüssel |
NMCOSXCWPPITRT-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)C1=CC=C(C=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


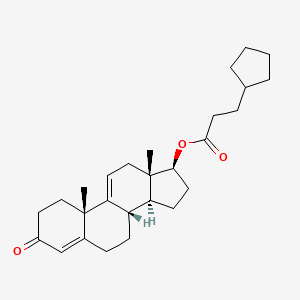
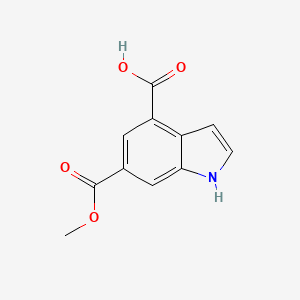
![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
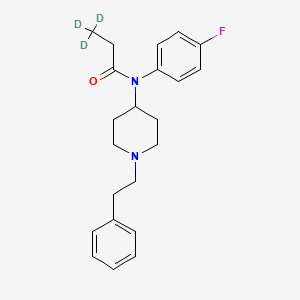

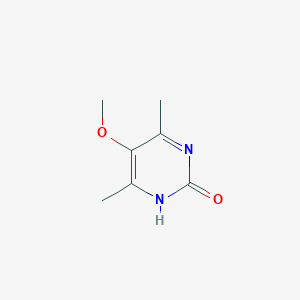
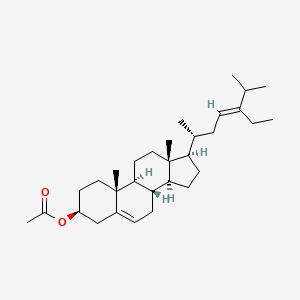
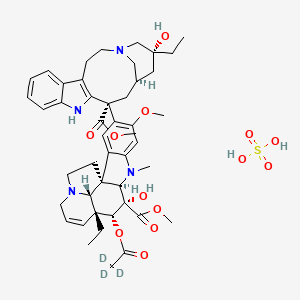
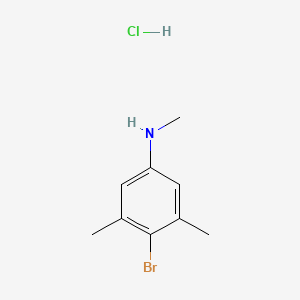
![N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide](/img/structure/B13449757.png)
